2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
A study detailed the synthesis of novel acetamide derivatives with a focus on their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These derivatives, possessing bromo, tert-butyl, and nitro groups, exhibited activities comparable to standard drugs, suggesting their potential in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation for Antimalarial Drugs
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase
This research explored the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in the synthesis of antimalarial drugs. The study highlights the role of various acyl donors and the optimization of reaction conditions, showcasing the compound's significance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Enzyme Inhibition for Therapeutic Targets
Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors
A study on the synthesis of 2-(4-methoxyphenyl)ethyl]acetamide derivatives and their evaluation as inhibitors of protein tyrosine phosphatase 1B (PTP1B) correlated well with antidiabetic activity in vivo, indicating their potential use in managing diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Molecular Docking and Enzyme Inhibitory Activities
Conventional vs. Microwave-Assisted Synthesis of Triazole Analogues
This paper discusses the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and their evaluation against enzymes like carbonic anhydrase and cholinesterases. The findings reveal certain compounds' significant inhibition potential, providing insights into their therapeutic applications (Virk et al., 2018).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-9-5-6-10-19(18)27-15-20(25)22-12-11-16-13-23-21(24-14-16)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNXXUVNVAHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.